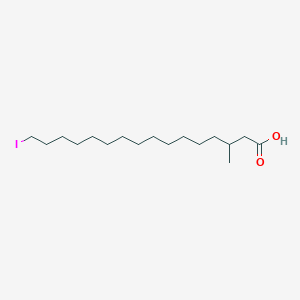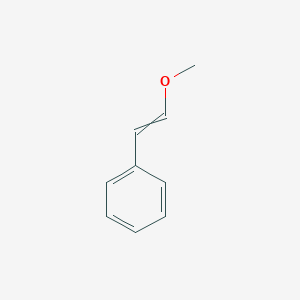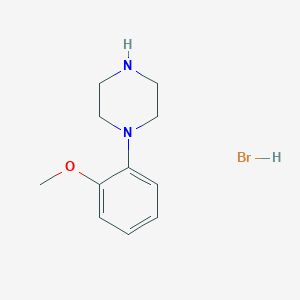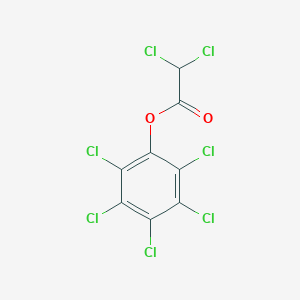
Pentachlorophenyl dichloroacetate
Vue d'ensemble
Description
Pentachlorophenyl dichloroacetate is an organic compound with the chemical formula C8HCl7O2. It is a colorless or yellowish solid with a pungent odor . This compound is primarily used as a solvent and an intermediate in various chemical reactions .
Méthodes De Préparation
Pentachlorophenyl dichloroacetate is typically synthesized through the reaction of dichloroacetic acid with pentachlorophenol . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the esterification process. The industrial production methods for this compound are similar, involving large-scale esterification reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Pentachlorophenyl dichloroacetate undergoes various chemical reactions, including:
Esterification: It can form esters with other acids.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Pentachlorophenyl dichloroacetate has several scientific research applications:
Mécanisme D'action
The mechanism by which pentachlorophenyl dichloroacetate exerts its effects involves the inhibition of specific enzymes and pathways. For instance, dichloroacetic acid, a related compound, is known to inhibit the enzyme pyruvate dehydrogenase kinase, affecting cellular metabolism . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to interact with similar metabolic pathways .
Comparaison Avec Des Composés Similaires
Pentachlorophenyl dichloroacetate is similar to other chlorinated phenols and esters, such as:
Pentachlorophenol: Used as a pesticide and disinfectant.
Trichlorophenol: Another chlorinated phenol with similar properties.
What sets this compound apart is its specific structure, which allows it to be used in unique applications, particularly in organic synthesis and industrial processes .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDLTRKFSGKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HCl7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80339729 | |
| Record name | Pentachlorophenyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19745-69-8 | |
| Record name | Pentachlorophenyl dichloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)
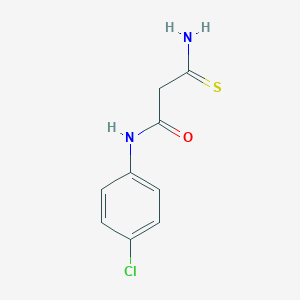
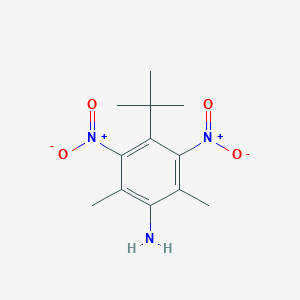
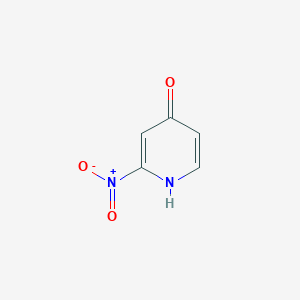
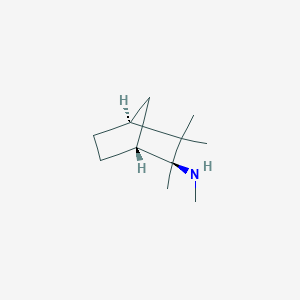

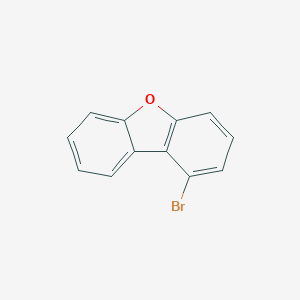
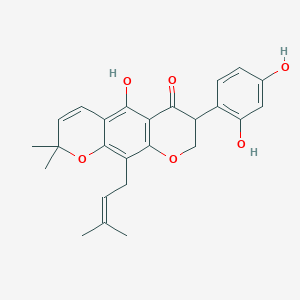
![1-(hydroxymethyl)-9,10-dimethoxy-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B8495.png)
